An In-depth Technical Guide on the Chemical Properties of Boc-D-2-Amino-4-bromo-4-pentenoic Acid
An In-depth Technical Guide on the Chemical Properties of Boc-D-2-Amino-4-bromo-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide synthesis.[1][2][3] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a vinyl bromide moiety, and a D-configured chiral center, offers unique reactivity and conformational constraints.[1][2] This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and applications, drawing on data from chemical suppliers and principles of organic chemistry.
Core Chemical and Physical Properties
Boc-D-2-Amino-4-bromo-4-pentenoic acid is typically a white powder.[1][4] It is characterized by its specific optical rotation and a defined melting point range, which are critical indicators of its purity and stereochemical integrity. The Boc protecting group allows for controlled deprotection during peptide synthesis, while the bromo substituent enhances its reactivity for various coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 149930-92-7 | [1][2][5] |
| Molecular Formula | C₁₀H₁₆BrNO₄ | [1][5] |
| Molecular Weight | 294.14 g/mol | [1][5] |
| Appearance | White powder | [1][4] |
| Melting Point | 102-108 °C | [1] |
| Optical Rotation | [a]D²⁵ = +10 ± 2º (c=1 in EtOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Experimental Protocols
While specific, detailed synthetic procedures for Boc-D-2-Amino-4-bromo-4-pentenoic acid are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for creating unnatural amino acids.[6][7][8] A common approach involves the alkylation of a protected glycine equivalent.
Proposed Synthetic Protocol (General Overview):
This protocol is a generalized representation and would require optimization for specific laboratory conditions.
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Preparation of the Glycine Enolate: A suitable N-Boc protected glycine ester (e.g., tert-butyl ester) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with an appropriate electrophile, in this case, 1,3-dibromopropene. This SN2 reaction introduces the bromo-allyl side chain.
-
Hydrolysis: The resulting ester is selectively hydrolyzed under basic conditions (e.g., with lithium hydroxide in a THF/water mixture) to yield the carboxylic acid.
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Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford the pure Boc-D-2-Amino-4-bromo-4-pentenoic acid. Chiral resolution may be necessary if a racemic glycine equivalent was used.
Diagram of Proposed Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
Reactivity and Potential Applications
The chemical reactivity of Boc-D-2-Amino-4-bromo-4-pentenoic acid is dictated by its three primary functional groups: the Boc-protected amine, the carboxylic acid, and the vinyl bromide.
-
Boc-Protected Amine: This group is stable under a wide range of conditions but can be readily removed with strong acids (e.g., trifluoroacetic acid) to reveal the free amine for peptide bond formation.
-
Carboxylic Acid: The carboxyl group can be activated (e.g., with carbodiimides like DCC or EDC) to form amide bonds with other amino acids or amine-containing molecules.
-
Vinyl Bromide: The vinyl bromide moiety is particularly interesting for drug development. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at this position, enabling the synthesis of diverse compound libraries for screening. The bromoacetyl group, a related functionality, is known to be a sulfhydryl-selective cross-linking agent.[9]
Potential Applications:
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Peptide Synthesis: It serves as a building block for creating modified peptides with enhanced stability or novel biological activities.[1][3]
-
Drug Development: This compound is used to develop new pharmaceuticals, particularly in cancer therapy, where modified amino acids can lead to more effective treatments.[1] It can act as an intermediate in designing inhibitors and modulators for specific biological pathways.[1]
-
Bioconjugation: The reactive vinyl bromide can be used to link the amino acid to other biomolecules or surfaces.[3]
Diagram of Potential Reactivity and Applications:
Caption: Key reactions and applications stemming from the compound's functional groups.
Signaling Pathways and Biological Activity
Currently, there is no specific, publicly available research detailing the direct interaction of Boc-D-2-Amino-4-bromo-4-pentenoic acid with defined signaling pathways or its specific biological activity metrics (e.g., IC₅₀ values). However, its utility is highlighted in the synthesis of molecules designed to modulate biological pathways, particularly in oncology and neurobiology.[3] The incorporation of this non-natural amino acid can lead to peptides with altered conformations, improved resistance to enzymatic degradation, and novel binding affinities for biological targets such as enzymes and receptors.[10]
Boc-D-2-Amino-4-bromo-4-pentenoic acid is a highly versatile and reactive building block for chemical and pharmaceutical research. Its unique combination of a protected amine, a reactive vinyl bromide, and a defined stereochemistry makes it an invaluable tool for the synthesis of modified peptides and small molecule libraries. While detailed biological studies on the compound itself are not widely reported, its application in the development of novel therapeutics underscores its importance in the field of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 149930-92-7: BOC-D-2-AMINO-4-BROMO-4-PENTENOIC ACID [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BOC-D-2-AMINO-4-BROMO-4-PENTENOIC ACID, CasNo.149930-92-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
